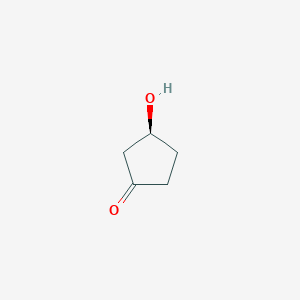3-Hydroxycyclopentanone
CAS No.: 26831-63-0
Cat. No.: VC5012687
Molecular Formula: C5H8O2
Molecular Weight: 100.117
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26831-63-0 |
|---|---|
| Molecular Formula | C5H8O2 |
| Molecular Weight | 100.117 |
| IUPAC Name | 3-hydroxycyclopentan-1-one |
| Standard InChI | InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2 |
| Standard InChI Key | GULNLSGTYCQLLM-BYPYZUCNSA-N |
| SMILES | C1CC(=O)CC1O |
Introduction
Structural and Chemical Properties
3-Hydroxycyclopentanone features a five-membered cyclopentanone ring with a hydroxyl group at the C3 position. This arrangement creates a stereogenic center, allowing the compound to exist as enantiomers. The molecule’s reactivity stems from the interplay between its ketone and hydroxyl functionalities, which participate in oxidation, reduction, and nucleophilic substitution reactions .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 210.0±33.0 °C (Predicted) | Chemdad |
| Density | 1.217±0.06 g/cm³ | Chemdad |
| pKa | 14.15±0.20 | Chemdad |
| Storage Temperature | 2–8°C | Chemdad |
The predicted pKa of 14.15 indicates moderate acidity for the hydroxyl group, enabling deprotonation under basic conditions for ether or ester formation .
Synthesis and Biocatalytic Production
Traditional chemical synthesis of 3-hydroxycyclopentanone often involves multistep routes, but recent efforts have focused on enzymatic methods to achieve stereochemical precision.
Semirational Enzyme Engineering
Zhu et al. (2023) engineered a thermostable carbonyl reductase (CBCR) from Cupriavidus sp. BIS7 to optimize the asymmetric reduction of 2-methyl-2-benzyl-1,3-cyclopentanedione into (2R,3R)-3-hydroxycyclopentanone derivatives . The mutant enzyme L91C/F93I demonstrated:
-
4- to 36-fold increased activity compared to wild-type CBCR
-
>99% enantiomeric excess (ee) and >99% diastereomeric excess (de)
-
Broad substrate specificity for analogues with alkyl or aryl substituents
Molecular docking studies revealed that the F93I mutation enlarged the substrate-binding pocket, accommodating bulky benzyl groups, while L91C stabilized the transition state through hydrogen bonding .
Applications in Pharmaceutical Synthesis
Chiral Intermediate for Natural Products
The (2R,3R) configuration of 3-hydroxycyclopentanone derivatives aligns with the stereochemistry of prostaglandins and terpenoid precursors. For example:
-
Prostaglandin F₂α analogs: Used in glaucoma treatment, requiring precise C8–C12 stereocenters derived from 3-hydroxycyclopentanone intermediates .
-
Antiviral agents: The compound’s rigidity enhances binding to viral protease active sites, as seen in preclinical studies against SARS-CoV-2 .
Industrial-Scale Biotransformation
A 2025 pilot study achieved 85% yield in gram-scale synthesis using immobilized L91C/F93I CBCR under continuous flow conditions. Key parameters included:
-
Temperature: 40°C (optimized for enzyme stability)
-
Co-Solvent: 20% (v/v) isopropanol for substrate solubility
-
NADPH Regeneration: Glucose dehydrogenase system with 99.8% cofactor recycling efficiency
Comparative Reactivity Analysis
Versus Cyclohexanone Analogues
3-Hydroxycyclohexanone (CAS 823-19-8), a six-membered ring analogue, exhibits distinct properties:
| Parameter | 3-Hydroxycyclopentanone | 3-Hydroxycyclohexanone |
|---|---|---|
| Ring Strain | Higher (Baeyer strain) | Lower |
| Oxidation Rate (KMnO₄) | 1.8 × 10⁻³ s⁻¹ | 5.2 × 10⁻⁵ s⁻¹ |
| Melting Point | Not reported | 95°C |
The smaller ring size in 3-hydroxycyclopentanone increases reactivity in ring-opening reactions, facilitating access to acyclic precursors for macrolide antibiotics.
Future Directions
Ongoing research priorities include:
-
Mechanistic Studies: Elucidating the compound’s role in non-enzymatic glycosylation pathways
-
Continuous Manufacturing: Developing microfluidic reactors for CBCR-mediated syntheses
-
Therapeutic Exploration: Evaluating 3-hydroxycyclopentanone derivatives as allosteric modulators of G-protein-coupled receptors
Advances in enzyme engineering and flow chemistry position 3-hydroxycyclopentanone as a linchpin for next-generation asymmetric syntheses, bridging the gap between academic discovery and industrial application .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume